molecular formula C22H23FN4O B2771890 (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-phenethylacrylamide CAS No. 885181-20-4

(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-phenethylacrylamide

Cat. No.: B2771890
CAS No.: 885181-20-4
M. Wt: 378.451
InChI Key: FYBOZOBACQYORK-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-phenethylacrylamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a phenethylacrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-phenethylacrylamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The acrylamide moiety can be introduced via a Michael addition reaction, where the cyano group is added to the acrylamide precursor under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors to control reaction parameters more precisely and reduce the formation of by-products. Additionally, the use of less toxic reagents and solvents can be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-phenethylacrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-phenethylacrylamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-phenethylacrylamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorophenyl group enhances its binding affinity to these receptors, leading to modulation of their activity. This can result in various pharmacological effects, such as altered neurotransmitter release or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-phenethylacrylamide is unique due to its combination of the piperazine ring, fluorophenyl group, and phenethylacrylamide moiety. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities .

Properties

IUPAC Name

(E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O/c23-20-6-8-21(9-7-20)27-14-12-26(13-15-27)17-19(16-24)22(28)25-11-10-18-4-2-1-3-5-18/h1-9,17H,10-15H2,(H,25,28)/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBOZOBACQYORK-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C(C#N)C(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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